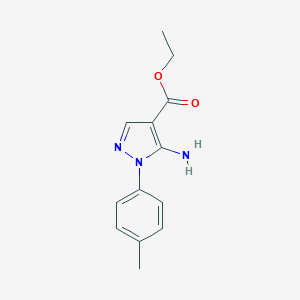

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

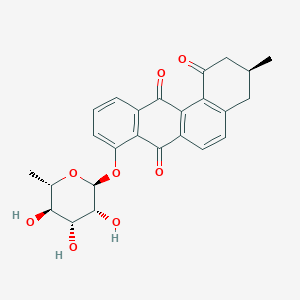

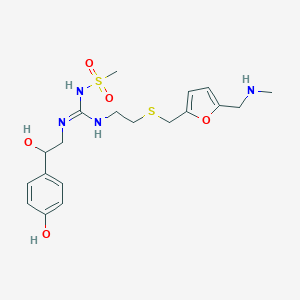

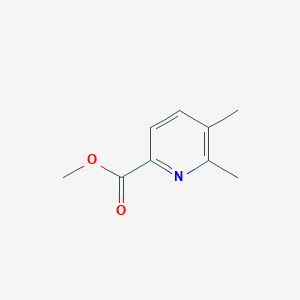

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis and Biological Activities :

- Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study revealed that the compound exhibits fungicidal and plant growth regulation activities (L. Minga, 2005).

Synthesis for Selective Cyclocondensation :

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is effective in selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This process yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, important for chemical syntheses (P. S. Lebedˈ et al., 2012).

Fluorescence and Biological Activities :

- A study on Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate revealed its unique reactivity, leading to the synthesis of fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These compounds exhibit stronger fluorescence intensity than their methyl analogues and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).

Corrosion Inhibition :

- Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been identified as novel corrosion inhibitors. These compounds show high efficiency in protecting mild steel, which is valuable for industrial applications like pickling processes (P. Dohare et al., 2017).

Antimicrobial and Anticancer Agents :

- Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than doxorubicin, a reference drug (H. Hafez et al., 2016).

Direcciones Futuras

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .

Propiedades

Número CAS |

150011-11-3 |

|---|---|

Nombre del producto |

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |

Fórmula molecular |

C13H15N3O2 |

Peso molecular |

245.28 g/mol |

Nombre IUPAC |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

Clave InChI |

HYLAFESEWXPMFD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

SMILES canónico |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.